molecular formula C6H3F2NO B1653616 6-Fluoropyridine-3-carbonyl fluoride CAS No. 1858251-26-9

6-Fluoropyridine-3-carbonyl fluoride

Cat. No.: B1653616
CAS No.: 1858251-26-9
M. Wt: 143.09
InChI Key: RMZGKMOTICMPDI-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3-carbonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.

Preparation Methods

The synthesis of 6-Fluoropyridine-3-carbonyl fluoride can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). Another method includes the nucleophilic substitution of halogenated pyridines with fluoride ions. Industrial production methods often involve the use of high-pressure reactors and specialized fluorinating reagents to ensure high yields and purity .

Chemical Reactions Analysis

6-Fluoropyridine-3-carbonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoropyridine-3-carbonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-3-carbonyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biological pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

6-Fluoropyridine-3-carbonyl fluoride can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 3-fluoropyridine. These compounds share similar properties due to the presence of fluorine atoms but differ in their reactivity and applications. For example, 2-fluoropyridine is often used in the synthesis of pharmaceuticals, while 3-fluoropyridine is used in agrochemicals .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, due to the presence of fluorine, make it valuable in medicinal chemistry, agrochemicals, and material science. Understanding its preparation methods, chemical reactions, and applications can help further its use in research and industry.

Properties

IUPAC Name

6-fluoropyridine-3-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZGKMOTICMPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285141
Record name 3-Pyridinecarbonyl fluoride, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-26-9
Record name 3-Pyridinecarbonyl fluoride, 6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonyl fluoride, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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